Idt-2br

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

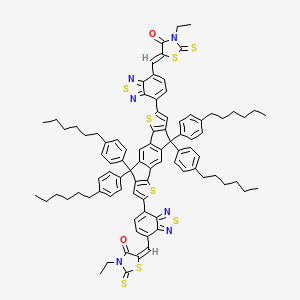

IDT-2Br: is a non-fullerene electron acceptor with excellent thermal stability and a strong, broad absorption spectrum. It is known for its high purity (≥98%) and ability to achieve device performances of up to 12.1% efficiency . The compound has an electron-donating ladder-type fused five-member-ring indaceno[1,2-b:5,6-b’]dithiophene (IDT) core with 4-hexylphenyl side chains, flanked by two electron-withdrawing benzothiadiazole moieties and rhodanine-terminated groups .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of IDT-2Br involves the formation of a planar electron acceptor structure. The core of the molecule, indaceno[1,2-b:5,6-b’]dithiophene (IDT), is flanked by benzothiadiazole units and terminated with rhodanine groups . The specific synthetic routes and reaction conditions are detailed in scientific literature, but generally involve multi-step organic synthesis techniques.

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis processes, ensuring high purity and consistent quality. The compound is produced in batches, with quantities ranging from 100 mg to several grams .

Analyse Des Réactions Chimiques

Types of Reactions: IDT-2Br undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, altering its electronic properties.

Reduction: Reduction reactions can modify the electron-accepting capabilities of this compound.

Substitution: Substitution reactions can introduce different functional groups to the molecule, potentially enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .

Major Products: The major products formed from these reactions include modified versions of this compound with altered electronic and optical properties .

Applications De Recherche Scientifique

Chemistry: IDT-2Br is widely used in the development of organic photovoltaics (OPVs) due to its excellent thermal stability and high electron mobility . It is a key component in the fabrication of high-efficiency polymer solar cells .

Industry: In the industrial sector, this compound is used as a halogen-based flame retardant additive in the production of printed circuit boards (PCBs), enhancing their fire resistance .

Mécanisme D'action

IDT-2Br functions as a planar electron acceptor, facilitating efficient charge transfer in organic photovoltaic devices . The compound’s molecular structure allows for strong and broad absorption of light, contributing to its high power conversion efficiency . The electron-donating IDT core and electron-withdrawing benzothiadiazole and rhodanine groups create a favorable environment for charge separation and transport .

Comparaison Avec Des Composés Similaires

o-IDTBR: Another non-fullerene electron acceptor with similar thermal stability and absorption properties.

Uniqueness: this compound stands out due to its combination of high thermal stability, broad absorption spectrum, and high electron mobility . These properties make it a highly efficient and versatile material for use in organic photovoltaics and other electronic applications .

Propriétés

Formule moléculaire |

C88H88N6O2S8 |

|---|---|

Poids moléculaire |

1518.2 g/mol |

Nom IUPAC |

(5E)-3-ethyl-5-[[4-[15-[7-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C88H88N6O2S8/c1-7-13-17-21-25-55-29-39-61(40-30-55)87(62-41-31-56(32-42-62)26-22-18-14-8-2)69-51-68-70(52-67(69)81-71(87)53-73(99-81)65-47-37-59(77-79(65)91-103-89-77)49-75-83(95)93(11-5)85(97)101-75)88(63-43-33-57(34-44-63)27-23-19-15-9-3,64-45-35-58(36-46-64)28-24-20-16-10-4)72-54-74(100-82(68)72)66-48-38-60(78-80(66)92-104-90-78)50-76-84(96)94(12-6)86(98)102-76/h29-54H,7-28H2,1-6H3/b75-49-,76-50+ |

Clé InChI |

MZMPYGNPOJDPIE-IQSNNJKXSA-N |

SMILES isomérique |

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)C6=CC=C(C7=NSN=C67)/C=C/8\C(=O)N(C(=S)S8)CC)C(C9=C4SC(=C9)C1=CC=C(C2=NSN=C12)/C=C\1/C(=O)N(C(=S)S1)CC)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |

SMILES canonique |

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C=C(S5)C6=CC=C(C7=NSN=C67)C=C8C(=O)N(C(=S)S8)CC)C(C9=C4SC(=C9)C1=CC=C(C2=NSN=C12)C=C1C(=O)N(C(=S)S1)CC)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12832086.png)

![(2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid](/img/structure/B12832087.png)

![1-(2-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12832140.png)

![[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;ethane](/img/structure/B12832151.png)

![Methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12832153.png)

![[1,2]Thiazolo[2,3-a]benzimidazole](/img/structure/B12832175.png)

![N,N-bis(2-hydroxyethyl)-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)pent-1-enyl]oxy]benzenesulphonamide](/img/structure/B12832183.png)